molecular formula C8H10N2O2 B15293389 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B15293389
M. Wt: 166.18 g/mol
InChI Key: JOXKSNTXPNCTEV-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered significant attention in scientific research. It is known for its unique structure, which combines a pyrazole ring with a cyclopropane carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of pyrazole with acetone to form 1-methyl-1H-pyrazole. This intermediate is then reacted with a chlorinated alkyl carboxylic acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a cyclopropane carboxylic acid moiety makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-6(2-5-9-10)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12)

InChI Key

JOXKSNTXPNCTEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(CC2)C(=O)O

Origin of Product

United States

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